molecular formula C18H20N2O B3248454 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride CAS No. 18658-09-8

2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride

Cat. No.: B3248454
CAS No.: 18658-09-8
M. Wt: 280.4 g/mol
InChI Key: GXWTUBXFAHMHIY-UHFFFAOYSA-N
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Description

2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-16(9-10-19)17-11-15(7-8-18(17)20-13)21-12-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWTUBXFAHMHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyloxy and methyl groups. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    2-Phenethylamines: Known for their role in neurotransmission and various therapeutic applications.

    Benzimidazole derivatives: Studied for their potential anticancer and antimicrobial properties.

Uniqueness

What sets 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride is a compound belonging to the indole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases.

Chemical Structure and Properties

  • Molecular Formula: C₁₉H₂₂ClN
  • CAS Number: 18658-09-8
  • Molecular Weight: 303.84 g/mol

The structure of this compound features an indole core, which is critical for its biological activity. The presence of a benzyloxy group and an ethylamine side chain enhances its interaction with various biological targets.

The biological activity of 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride is primarily attributed to its interaction with specific molecular targets. The indole core allows for high-affinity binding to multiple receptors, influencing various biological processes. Research indicates that this compound may modulate neurotransmitter systems and exhibit anti-inflammatory and anticancer properties.

Pharmacological Applications

  • Anticancer Activity:
    • Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific oncogenic pathways. Its structural similarity to other known anticancer agents positions it as a candidate for further investigation in cancer therapy.
  • Neuropharmacology:
    • The compound has been studied for its potential effects on neurotransmission. It may act as an inhibitor of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine, thus potentially offering benefits in treating mood disorders .
  • Antiviral Properties:
    • Emerging data indicate that 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride may exhibit antiviral activity against certain viral pathogens, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Indole-3-acetic acidPlant hormone with diverse activitiesRegulates plant growth
2-PhenethylaminesNeurotransmission modulationInvolved in mood regulation
Benzimidazole derivativesAnticancer and antimicrobial propertiesStructural diversity enhances bioactivity

Case Study 1: Anticancer Efficacy

A study conducted on various indole derivatives, including 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride, demonstrated significant cytotoxic effects against human cancer cell lines (e.g., breast and colon cancer). The compound's mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Neuropharmacological Effects

In vitro studies have shown that this compound can inhibit MAO-B activity, leading to increased levels of dopamine and serotonin in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Q & A

Q. What are the recommended synthetic routes for 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride, and what critical parameters require optimization?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including indole ring formation, benzyloxy group introduction, and amine hydrochloride salt preparation. Key steps include:

  • Indole Core Synthesis : Friedel-Crafts alkylation or Fischer indole synthesis to construct the 2-methylindole scaffold .
  • Benzyloxy Group Installation : Nucleophilic substitution or Mitsunobu reaction for etherification at the 5-position .
  • Amine Functionalization : Reductive amination or direct coupling of the ethylamine side chain, followed by HCl salt formation .

Q. Critical Parameters :

  • Temperature Control : Exothermic reactions (e.g., Friedel-Crafts) require gradual reagent addition to avoid side products .
  • Catalyst Selection : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) improve reaction efficiency in indole functionalization .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of amine intermediates .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer: A combination of techniques ensures comprehensive analysis:

Technique Purpose Parameters Reference
HPLC Purity assessmentColumn: C18; Mobile phase: MeCN/H₂O (0.1% TFA); Flow rate: 1 mL/min
NMR Structural confirmation¹H/¹³C NMR in DMSO-d₆; Analyze indole protons (δ 7.0–7.5 ppm) and benzyloxy methylene (δ 4.5–5.0 ppm)
TLC Reaction monitoringSilica gel plates; Eluent: CH₂Cl₂/MeOH (9:1); UV visualization
X-ray Diffraction Crystal structureResolve indole core and hydrochloride salt conformation

Note : Cross-validate results with FTIR (amine N-H stretch ~3300 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How does the benzyloxy substituent influence physicochemical properties compared to other indole derivatives?

Methodological Answer: The benzyloxy group:

  • Solubility : Enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DMSO, ethanol) .
  • Stability : Protects the 5-position from oxidative degradation but may sterically hinder reactions at adjacent sites .
  • Bioactivity : Modulates receptor binding affinity; compare with methoxy or chloro analogs using SAR studies .

Q. Experimental Comparison :

  • Replace benzyloxy with methoxy (synthesize 5-methoxy analog) and assess solubility (logP) via shake-flask method .
  • Use computational tools (e.g., molecular docking) to predict binding interactions vs. unsubstituted indoles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for indole derivatives like this compound?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation time) across labs. For example, use HEK293 cells for consistent AMPK activation assays .
  • Purity Discrepancies : Validate compound purity (>98% via HPLC) and exclude hygroscopic degradation by storing under anhydrous conditions .
  • Structural Analog Interference : Compare with closely related compounds (e.g., 5-chloro-2-methylindole derivatives) to isolate the benzyloxy group’s contribution .

Case Study : Re-evaluate EC₅₀ values in enzyme inhibition assays using a unified substrate concentration (e.g., 10 µM ATP for kinase studies) .

Q. What strategies optimize synthesis yield and scalability while maintaining stability?

Methodological Answer: Yield Optimization :

  • Catalyst Screening : Test ionic liquids (e.g., [HMIm]BF₄) vs. traditional acids (H₂SO₄) for indole functionalization; ionic liquids reduce side reactions .
  • Stepwise Quenching : Neutralize excess HCl post-salt formation to prevent decomposition .

Q. Scalability :

  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., ethylamine coupling) to improve heat dissipation .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Q. Stability :

  • Lyophilization : Convert hydrochloride salt to lyophilized powder for long-term storage at -20°C .
  • Light Sensitivity : Use amber glassware during synthesis and storage to prevent photodegradation .

Q. What in vitro models are suitable for evaluating this compound’s biological activity?

Methodological Answer: Select models based on structural analogs and target pathways:

  • Neurotransmitter Receptors : Use SH-SY5Y cells for serotonin receptor (5-HT) binding assays; measure cAMP levels via ELISA .
  • Kinase Inhibition : Test against recombinant AMPK in kinase-glo luminescent assays; compare with known activators (e.g., AICAR) .
  • Cytotoxicity : Screen in MCF-7 (breast cancer) and HepG2 (liver) cell lines using MTT assays; IC₅₀ values indicate therapeutic potential .

Q. Data Interpretation :

  • Normalize results to positive controls (e.g., 5-methoxyindole for receptor studies) .
  • Perform dose-response curves (0.1–100 µM) to assess potency and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride
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2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.